5-(吗啉-4-基)戊醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

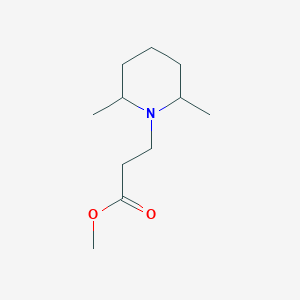

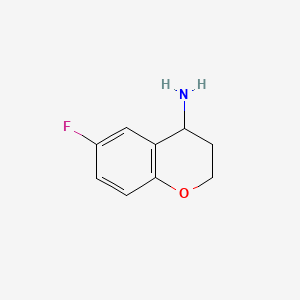

5-(Morpholin-4-yl)pentan-1-ol is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.253 dalton . This compound is a subclass of chemical entities .

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Molecular Structure Analysis

The molecular structure of 5-(Morpholin-4-yl)pentan-1-ol is represented by the SMILES string [H]OCCCCCN1CCOCC1 . The InChIKey for this compound is QXHSPHQXZGHRFK-UHFFFAOYSA-N .科学研究应用

Biotechnology

Field

Enzyme-Catalyzed Reactions

Methods

Employed in a U-shape microreactor system with enzyme-coated magnetic nanoparticles (MNPs) for continuous flow biocatalysis .

Results

Demonstrated enhanced activity of lipase B from Candida antarctica on MNPs, achieving selective acylation of chiral alcohols .

Pharmacology

Field

Drug Development

Methods

Synthesis and testing of morpholine derivatives for potential therapeutic effects.

Results

Identified compounds exhibit a range of pharmacological activities, contributing to the development of new therapeutic agents .

Organic Synthesis

Field

Chemical Synthesis

Methods

Involved in reactions with arylsulfonyl azides to form novel compounds.

Results

Enabled the creation of new molecules through innovative synthetic pathways, expanding the repertoire of organic synthesis .

Analytical Chemistry

Field

Chemical Analysis

Methods

Applied in various chromatographic and spectroscopic techniques.

Results

Facilitated the identification and quantification of compounds, enhancing analytical accuracy .

Materials Science

Field

Polymer and Materials Development

Methods

Used in the modification of polymers and creation of composites.

Results

Contributed to the development of materials with improved performance and novel functionalities .

Environmental Science

Field

Environmental Biocatalysis

Methods

Utilized in microreactors for biocatalysis to reduce environmental impact.

Results

Achieved efficient catalysis with minimal waste, supporting sustainable chemical processes .

属性

IUPAC Name |

5-morpholin-4-ylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSPHQXZGHRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582626 |

Source

|

| Record name | 5-(Morpholin-4-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Morpholin-4-yl)pentan-1-ol | |

CAS RN |

4344-62-1 |

Source

|

| Record name | 5-(Morpholin-4-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)